molecular formula C24H26O3 B3937151 1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene

1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene

Cat. No. B3937151
M. Wt: 362.5 g/mol
InChI Key: LVVSBDLUZDEBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene, also known as Mirodenafil, is a chemical compound that belongs to the class of phosphodiesterase type 5 (PDE5) inhibitors. It is used in scientific research to study the mechanism of action of PDE5 inhibitors and their effects on the biochemical and physiological processes in the body.

Mechanism of Action

The mechanism of action of 1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene is similar to that of other PDE5 inhibitors. It binds to the active site of PDE5 and inhibits its activity, leading to increased levels of cGMP. This, in turn, activates protein kinase G (PKG), which causes smooth muscle relaxation and vasodilation. The increased blood flow to the penis results in an erection, which is sustained as long as there is sexual stimulation.
Biochemical and Physiological Effects:
1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene has been shown to have several biochemical and physiological effects in the body. In addition to its effects on blood flow and smooth muscle relaxation, it has also been shown to have anti-inflammatory and neuroprotective properties. It has been suggested that these effects may be due to its ability to modulate the activity of other enzymes and signaling pathways in the body.

Advantages and Limitations for Lab Experiments

1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene has several advantages for use in lab experiments. It is a potent and selective inhibitor of PDE5, which makes it useful for studying the role of this enzyme in various physiological processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to its use. For example, it has a relatively short half-life in the body, which may limit its effectiveness in some experiments. It may also have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene and other PDE5 inhibitors. One area of interest is the development of more potent and selective inhibitors that can be used for the treatment of a wider range of conditions. Another area of interest is the study of the long-term effects of PDE5 inhibitors on the body, particularly with regard to their effects on cardiovascular health. Finally, there is a need for more research on the potential use of PDE5 inhibitors in the treatment of neurological and inflammatory conditions.

Scientific Research Applications

1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene is primarily used in scientific research to study the mechanism of action of PDE5 inhibitors. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates blood flow in the body. By inhibiting PDE5, 1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene and other PDE5 inhibitors increase the levels of cGMP, leading to vasodilation and increased blood flow to the penis, which is the basis for their use in the treatment of erectile dysfunction. 1-methoxy-2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzene has also been studied for its potential use in the treatment of other conditions such as pulmonary hypertension and Raynaud's phenomenon.

properties

IUPAC Name

1-methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-24(2,19-9-5-4-6-10-19)20-13-15-21(16-14-20)26-17-18-27-23-12-8-7-11-22(23)25-3/h4-16H,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVSBDLUZDEBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCOC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-2-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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